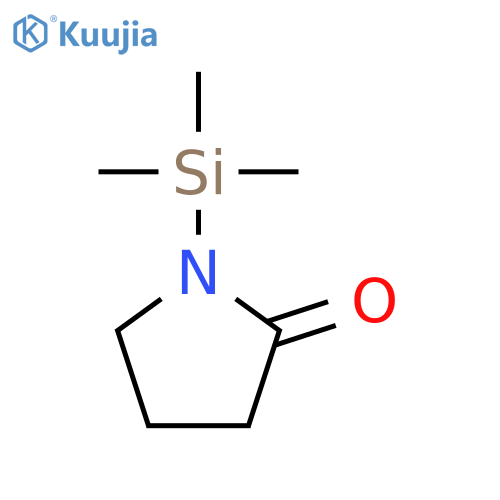Cas no 14468-90-7 (N-Trimethylsilyl-2-pyrrolidone)

14468-90-7 structure
商品名:N-Trimethylsilyl-2-pyrrolidone
N-Trimethylsilyl-2-pyrrolidone 化学的及び物理的性質
名前と識別子
-
- 1-Trimethylsilylpyrrolidone
- N-Trimethylsilylbutyrolactam~N-Trimethylsilyl-2-pyrrolidone
- N-Trimethylsilyl-2-pyrrolidone
- 1-(Trimethylsilyl)-2-pyrrolidinone
- 1-(Trimethylsilyl)pyrrolidin-2-one
- 1-trimethylsilylpyrrolidin-2-one
- N-Trimethylsilyl-2-p
- EINECS 238-461-7
- N-trimethylsilyl-2-oxo-pyrrolidine
- N-Trimethylsilyl-2-pyrrolidinone
- N-trimethylsilylpyrrolid-2-one
- trimethylsilylpyrrolidone
- n-trimethylsilylbutyrolactam
- 1-TRIMETHYLSILYL-2-PYRROLIDINONE
- 1-Trimethylsilyl-2-pyrrolizinone
- 1-(Trimethylsilanyl)pyrrolidin-2-one
- 1-(Trimethylsilyl)-2-pyrrolidinone 96%
- STR09009
- SY131227
- NS00053747
- AKOS015898257
- 2-Pyrrolidinone, TMS derivative
- MFCD00051572
- 1-(Trimethylsilyl)-2-pyrrolidinone, 96%
- SCHEMBL1178246
- DTXSID50162783
- EN300-101827
- E83844
- 1-trimethylsilanylpyrrolidin-2-one
- 1-trimethylsilanyl-pyrrolidin-2-one
- s20275
- 14468-90-7
- 2-Pyrrolidinone, N-trimethylsilyl-
- 1-(Trimethylsilyl)-2-pyrrolidinone #
- 2-Pyrrolidinone, 1-(trimethylsilyl)-
- FT-0605886
- DB-012868
-
- MDL: MFCD00051572
- インチ: InChI=1S/C7H15NOSi/c1-10(2,3)8-6-4-5-7(8)9/h4-6H2,1-3H3
- InChIKey: LUBVCBITQHEVCJ-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)N1CCCC1=O
- BRN: 114950
計算された属性
- せいみつぶんしりょう: 157.09200
- どういたいしつりょう: 157.092
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3A^2
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色またはグレイイエロー
- 密度みつど: 0.983 g/mL at 25 °C(lit.)
- ふってん: 90 °C/20 mmHg(lit.)
- フラッシュポイント: 華氏温度:127.4°f
摂氏度:53°c - 屈折率: n20/D 1.46(lit.)
- すいようせい: It hydrolyzes with water.
- あんていせい: Store desiccated in freezer
- PSA: 20.31000
- LogP: 1.38160
- かんど: Moisture Sensitive
- ようかいせい: 加水分解性
N-Trimethylsilyl-2-pyrrolidone セキュリティ情報
-
記号:


- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:1993
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S26-S36-S16
-
危険物標識:

- セキュリティ用語:3
- 危険レベル:3
- 包装グループ:II
- 包装等級:II
- リスク用語:R10; R36/38
- 包装カテゴリ:II
- 危険レベル:3
N-Trimethylsilyl-2-pyrrolidone 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
N-Trimethylsilyl-2-pyrrolidone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T796900-25g |
N-Trimethylsilyl-2-pyrrolidone |
14468-90-7 | 25g |
$1252.00 | 2023-05-17 | ||
| Chemenu | CM209763-25g |
N-Trimethylsilyl-2-pyrrolidone |
14468-90-7 | 95% | 25g |
$248 | 2023-03-07 | |
| Enamine | EN300-101827-0.25g |
1-(trimethylsilyl)pyrrolidin-2-one |
14468-90-7 | 95% | 0.25g |
$19.0 | 2023-10-28 | |
| Enamine | EN300-101827-5.0g |
1-(trimethylsilyl)pyrrolidin-2-one |
14468-90-7 | 95% | 5g |
$23.0 | 2023-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021547-25g |
N-Trimethylsilyl-2-pyrrolidone |
14468-90-7 | 95% | 25g |
¥1052.00 | 2023-11-21 | |
| Enamine | EN300-101827-1.0g |
1-(trimethylsilyl)pyrrolidin-2-one |
14468-90-7 | 95% | 1g |
$19.0 | 2023-06-10 | |
| TRC | T796900-2.5g |
N-Trimethylsilyl-2-pyrrolidone |
14468-90-7 | 2.5g |
$ 155.00 | 2023-09-05 | ||
| Enamine | EN300-101827-0.1g |
1-(trimethylsilyl)pyrrolidin-2-one |
14468-90-7 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02638-50g |
1-Trimethylsilyl-2-pyrrolidinone, 96% |
14468-90-7 | 96% | 50g |
¥1878.00 | 2023-03-15 | |
| A2B Chem LLC | AA72368-25g |
1-(Trimethylsilyl)pyrrolidin-2-one |
14468-90-7 | 95% | 25g |
$98.00 | 2024-04-20 |
N-Trimethylsilyl-2-pyrrolidone 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
14468-90-7 (N-Trimethylsilyl-2-pyrrolidone) 関連製品
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
